Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-
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Overview
Description
Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- is a fluorinated bicyclic compound. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- typically involves a series of fluorination reactions. These reactions often require specific conditions such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve the desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This makes it a valuable compound in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]oct-2-ene
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Uniqueness
The uniqueness of Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- lies in its multiple fluorine atoms, which impart distinct chemical properties. These properties include increased stability, reactivity, and potential for various applications in scientific research and industry.
Properties
CAS No. |
31503-75-0 |
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Molecular Formula |
C9H5F7 |
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(7E)-1,4,5,5,6,6-hexafluoro-7-(fluoromethylidene)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H5F7/c10-4-5-3-6(11)1-2-7(5,12)9(15,16)8(6,13)14/h1-2,4H,3H2/b5-4+ |
InChI Key |
JCDPRAPWEUDPKW-SNAWJCMRSA-N |
Isomeric SMILES |
C1/C(=C\F)/C2(C=CC1(C(C2(F)F)(F)F)F)F |
Canonical SMILES |
C1C(=CF)C2(C=CC1(C(C2(F)F)(F)F)F)F |
Origin of Product |
United States |
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